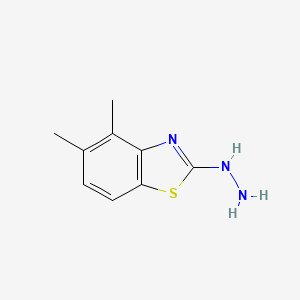

2-Hydrazino-4,5-dimethyl-1,3-benzothiazole

描述

2-Hydrazino-4,5-dimethyl-1,3-benzothiazole (CAS: 128608-50-4) is a benzothiazole derivative featuring a hydrazine substituent at the 2-position and methyl groups at the 4- and 5-positions. Its molecular formula is C₅H₉N₃S·HCl (hydrochloride salt form), with a molecular weight of 179.674 g/mol . This compound is utilized in organic synthesis and coordination chemistry due to its electron-rich aromatic system and reactive hydrazine group. Commercial availability varies by supplier, with quantities ranging from 250 mg to 1 g (pricing upon inquiry) .

属性

IUPAC Name |

(4,5-dimethyl-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S/c1-5-3-4-7-8(6(5)2)11-9(12-10)13-7/h3-4H,10H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWWXUWDOBGVOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NN)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-4,5-dimethyl-1,3-benzothiazole typically involves the reaction of 2-chloro-4,5-dimethyl-1,3-benzothiazole with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

2-Hydrazino-4,5-dimethyl-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can modify the hydrazine group.

Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .

科学研究应用

Anticancer Activity

Benzothiazole derivatives, including 2-hydrazino-4,5-dimethyl-1,3-benzothiazole, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:

- Mechanisms of Action : Benzothiazole derivatives often act by inhibiting metalloenzymes like carbonic anhydrase, which is crucial for tumor growth in hypoxic conditions. They have shown effectiveness against several cancer types, including breast adenocarcinoma (MDA-MB-231), gastric cancer (MNK-45), and lung cancer (NCI-H226) cell lines .

- Case Studies : For instance, a study demonstrated that a hydrazine derivative exhibited IC50 values of 2.41 µM against HeLa cells and 4.31 µM against COS-7 cells, showcasing its potential as a lead compound for further development .

Antimalarial Activity

The compound has also been investigated for its antimalarial properties:

- In Vitro and In Vivo Studies : A series of hydrazone derivatives related to benzothiazole were synthesized and tested against Plasmodium falciparum and Plasmodium yoelii. One particular derivative showed significant activity, acting as an iron chelator and inhibiting heme polymerization, which is critical for the survival of the malaria parasite .

- Therapeutic Potential : The lead compound demonstrated not only in vitro efficacy but also improved survival rates in murine models infected with drug-resistant strains of malaria .

Antimicrobial Properties

This compound has shown promising results against various microbial strains:

- Antibacterial Activity : Studies have reported that benzothiazole derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. The presence of specific substituents on the benzothiazole ring enhances this activity .

- Mechanism Insights : The antimicrobial action is thought to stem from the ability of these compounds to disrupt microbial cell membranes or interfere with critical biochemical pathways .

Other Therapeutic Applications

Beyond anticancer and antimalarial activities, this compound exhibits several other therapeutic effects:

- Anti-inflammatory and Analgesic Effects : Various studies highlight the anti-inflammatory and analgesic activities of benzothiazole derivatives. These compounds may inhibit inflammatory mediators or pathways involved in pain perception .

- Anticonvulsant and Antidiabetic Activities : Research has indicated that certain benzothiazole derivatives possess anticonvulsant properties and may help regulate blood sugar levels in diabetic models .

Data Summary Table

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Inhibition of carbonic anhydrase | Effective against multiple cancer cell lines |

| Antimalarial | Iron chelation and inhibition of heme polymerization | Significant activity against drug-resistant strains |

| Antimicrobial | Disruption of microbial cell membranes | Effective against various bacterial strains |

| Anti-inflammatory | Inhibition of inflammatory mediators | Demonstrated analgesic effects |

| Anticonvulsant | Modulation of neurotransmitter release | Efficacy in animal models |

| Antidiabetic | Regulation of glucose metabolism | Potential for managing blood sugar levels |

作用机制

The mechanism of action of 2-Hydrazino-4,5-dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

相似化合物的比较

Structural and Functional Group Analysis

The table below compares 2-Hydrazino-4,5-dimethyl-1,3-benzothiazole with three analogs:

Key Observations :

- Reactivity: The hydrazine group in this compound enhances its nucleophilicity, making it suitable for condensation reactions. In contrast, 6-Aminobenzo[d]thiazol-2(3H)-one contains a ketone group, which may participate in redox or coordination reactions .

Spectroscopic and Coordination Properties

- XPS and FTIR Trends: In Cu-MOFs synthesized with 3,5-dimethyl-1,2,4-triazole, C-O-C bonds (286.77 eV) and π-excitation bonds (292.29 eV) exhibit distinct binding energies compared to simpler ligands like tetrakis(acetonitrile)copper(I) tetrafluoroborate . Similarly, the hydrazine group in this compound may influence electron density and coordination behavior.

- Coordination Potential: The nitrogen-rich structure of this compound suggests utility in metal-organic frameworks (MOFs), analogous to 3,5-dimethyl-1,2,4-triazole in Cu-MOFs .

生物活性

2-Hydrazino-4,5-dimethyl-1,3-benzothiazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound features a benzothiazole ring substituted with hydrazine and two methyl groups. Its unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways:

- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites, disrupting essential biological processes. This mechanism is crucial for its potential anticancer effects and antimicrobial properties.

- Antimicrobial Activity : Studies indicate that benzothiazole derivatives possess significant antimicrobial properties. For instance, this compound has been investigated for its efficacy against various pathogens, including bacteria and fungi .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting cancer cell proliferation in vitro:

The compound's effectiveness in reducing cell viability suggests it may serve as a lead compound for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

These findings indicate that this compound could be a valuable candidate for treating infections caused by resistant strains.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of benzothiazole derivatives suggests that modifications to the hydrazine and methyl substituents can significantly influence biological activity. Electron-donating groups enhance the compound's efficacy against certain pathogens while maintaining low toxicity to human cells .

Case Studies

Several studies have explored the biological efficacy of this compound:

- Anticancer Efficacy : A study demonstrated that this compound exhibited potent cytotoxic effects on both HCT116 and HeLa cell lines with IC50 values less than 10 µM. The mechanism involved apoptosis induction through caspase activation .

- Antimicrobial Testing : In vitro tests showed that the compound effectively inhibited the growth of Candida albicans, outperforming several standard antifungal agents. This highlights its potential as an alternative treatment option .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。